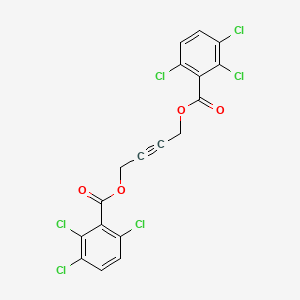
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is an organic compound with the molecular formula C18H8Cl6O4 and a molecular weight of 500.972 . This compound is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are esterified with 2,3,6-trichlorobenzoic acid . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) typically involves the esterification of 2-butyne-1,4-diol with 2,3,6-trichlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be represented as follows:
HOCH2C≡CCH2OH+2Cl3C6H2COOH→Cl3C6H2COOCH2C≡CCH2OCOC6H2Cl3+2H2O
Industrial Production Methods
Industrial production of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,3,6-trichlorobenzoic acid to a solution of 2-butyne-1,4-diol under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acid derivatives.
Reduction: Regeneration of 2-butyne-1,4-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3,6-trichlorobenzoic acid, which may interact with enzymes and proteins, affecting their function . The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related diol with similar chemical properties but different applications.
2-Butene-1,4-diol: Another related compound with distinct reactivity and uses.
Uniqueness
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is unique due to its esterified structure, which imparts different chemical and physical properties compared to its parent compound and other related diols. Its ability to undergo specific reactions and its applications in various fields highlight its distinctiveness .
Eigenschaften
CAS-Nummer |
73758-47-1 |
|---|---|
Molekularformel |
C18H8Cl6O4 |
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
4-(2,3,6-trichlorobenzoyl)oxybut-2-ynyl 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C18H8Cl6O4/c19-9-3-5-11(21)15(23)13(9)17(25)27-7-1-2-8-28-18(26)14-10(20)4-6-12(22)16(14)24/h3-6H,7-8H2 |
InChI-Schlüssel |
OSABWJORQUASPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C(=O)OCC#CCOC(=O)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
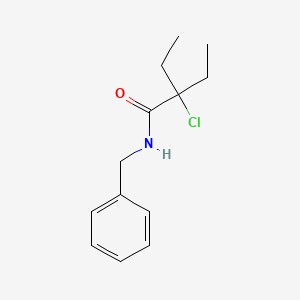

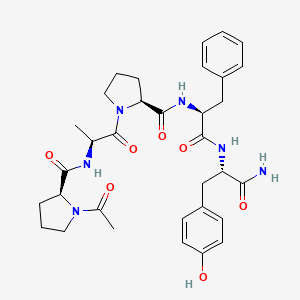
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
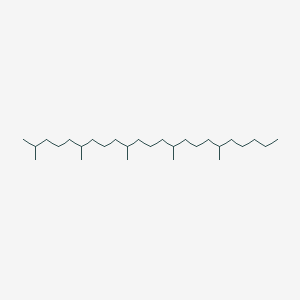
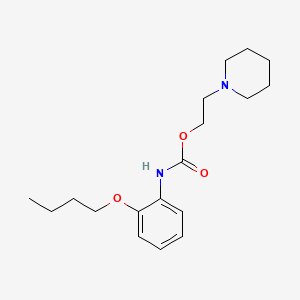
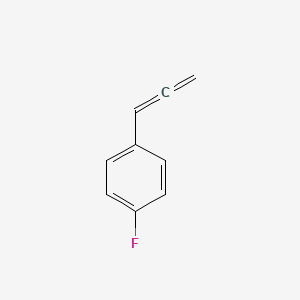

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
